molecular formula C9H12N6 B2424503 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazol CAS No. 1334148-03-6

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazol

Katalognummer: B2424503
CAS-Nummer: 1334148-03-6
Molekulargewicht: 204.237
InChI-Schlüssel: GPFVFXPVPYGUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Wissenschaftliche Forschungsanwendungen

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS Number: 1334148-03-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₂N₆
Molecular Weight204.23 g/mol
StructureStructure

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably:

  • c-Met Kinase Inhibition : This compound has been shown to inhibit c-Met kinase, which plays a critical role in cell growth and survival. The inhibition disrupts pathways associated with tumor growth and metastasis .
  • VEGFR-2 Inhibition : It also demonstrates inhibitory activity against VEGFR-2, a key player in angiogenesis .

Biological Activities

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole exhibits several biological activities:

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines:

  • A549 (Lung Cancer) : IC₅₀ = 0.98 ± 0.08 µM
  • MCF-7 (Breast Cancer) : IC₅₀ = 1.05 ± 0.17 µM
  • HeLa (Cervical Cancer) : IC₅₀ = 1.28 ± 0.25 µM .

These results highlight its potential as a promising anticancer agent.

Anti-inflammatory Activity

In studies involving inflammatory models, compounds similar to 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole have shown substantial anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Antimicrobial Activity

The compound's structural analogs have exhibited antimicrobial properties against various bacterial strains including E. coli and S. aureus, indicating its potential utility in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effect on A549 cells and found that it induced apoptosis in a dose-dependent manner while inhibiting cell proliferation .
  • Comparative Analysis : In a comparative study with standard drugs like foretinib and dexamethasone, the compound demonstrated superior activity against cancer cell lines and significant anti-inflammatory effects .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to c-Met and VEGFR-2 receptors, supporting experimental findings regarding its inhibitory effects on these targets .

Eigenschaften

IUPAC Name

3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-6-7(4-11-14)9-13-12-8-5-10-2-3-15(8)9/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVFXPVPYGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.